[1][2][3] Executive Summary 2-Bromo-6-fluoropyridin-4-ol (CAS: 1256804-32-6 ) is a tri-functionalized heterocyclic building block critical to medicinal chemistry and agrochemical synthesis.[1][2][3] Characterized by its...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
2-Bromo-6-fluoropyridin-4-ol (CAS: 1256804-32-6 ) is a tri-functionalized heterocyclic building block critical to medicinal chemistry and agrochemical synthesis.[1][2][3] Characterized by its "reactivity triad"—an electrophilic bromine at C2, a nucleophilic/acidic hydroxyl at C4, and a labile fluorine at C6—this scaffold allows for orthogonal functionalization.[3] This guide details its identification, synthesis, and application in high-value small molecule development.[2][3]
Identity & Verification
Correct identification is paramount due to the prevalence of regioisomers (e.g., 2-bromo-5-fluoro- or 2-bromo-3-fluoro- analogs).[1][2][3]
In solution, this compound exists in dynamic equilibrium between the pyridinol (aromatic) and pyridone (keto) forms.[3] While the CAS registry often defaults to the pyridinol nomenclature, the pyridone tautomer dominates in polar solvents and the solid state due to intermolecular hydrogen bonding.[3]
Figure 1: Tautomeric equilibrium critical for solubility and reactivity profiling.[1][2][3]
Chemical Properties & Reactivity
The compound's utility lies in the electronic differentiation of its substituents, allowing sequential functionalization (SAR exploration).[3]
The Reactivity Triad[2]
C2-Bromine: The most reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).[1][2][3] The adjacent nitrogen atom activates the C-Br bond for oxidative addition.[1][2][3]
C4-Hydroxyl: Acts as a nucleophile (O-alkylation) or can be converted into a leaving group (triflate/chloride) to enable SNAr or further coupling.[2][3]
C6-Fluorine: A handle for Nucleophilic Aromatic Substitution (SNAr).[2][3] The fluorine is activated by the pyridine nitrogen and the electron-withdrawing bromine, but is generally less reactive than the C2-Br in metal-catalyzed couplings, allowing for chemoselectivity.[1][2][3]
Figure 2: Orthogonal reactivity map for fragment-based drug discovery.[1][2][3]
Synthesis & Manufacturing
Direct commercial availability can be sporadic.[2] The most robust synthetic route involves the selective hydrolysis of poly-halogenated precursors.[1][2][3]
Primary Route: Hydrolysis of 2-Bromo-4,6-difluoropyridine
This route offers high atom economy and leverages the preferential nucleophilic attack at the 4-position of the pyridine ring (para to nitrogen).[1][2][3]
Mechanism: The hydroxide ion attacks C4 preferentially over C2 or C6 due to the combined inductive electron-withdrawal of the adjacent fluorines and the resonance stabilization of the Meisenheimer intermediate.[2]
Workup: Acidify with HCl to pH ~3 to precipitate the product (favoring the pyridone/pyridinol solid). Filter and wash with cold water.[2]
Alternative Route: Demethylation
If the methoxy-analog is available, it serves as a protected equivalent.[1][2][3]
Precursor: 2-Bromo-6-fluoro-4-methoxypyridine (CAS: 1256811-11-6)
Reagent: BBr₃ (in DCM at -78°C to RT) or HBr/AcOH (reflux).[1][2][3]
Figure 3: Retrosynthetic pathways for manufacturing.[1][2][3]
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[3] Springer.[2][3] (General reference for Pyridine SnAr selectivity).
Executive Summary & Structural Identity 2-Bromo-6-fluoro-4-hydroxypyridine is a highly specialized heterocyclic building block used in the design of advanced pharmaceutical agents, particularly kinase inhibitors and GPCR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Identity
2-Bromo-6-fluoro-4-hydroxypyridine is a highly specialized heterocyclic building block used in the design of advanced pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2][3] It belongs to the class of poly-halogenated pyridines, offering three distinct vectors for orthogonal functionalization (C2, C4, C6).[3]
While the free hydroxyl form is the target of this analysis, it is frequently sourced or synthesized from its protected precursor, 2-bromo-6-fluoro-4-methoxypyridine (CAS 1256811-11-6) .[1][2][3]
Core Chemical Data
Property
Data
Systematic Name
2-Bromo-6-fluoropyridin-4-ol
Tautomer Name
6-Bromo-2-fluoro-1H-pyridin-4-one
Molecular Formula
C₅H₃BrFNO
Molecular Weight
191.99 g/mol
Precursor CAS
1256811-11-6 (Methoxy derivative)
Predicted pKa
~6.5 - 7.5 (4-OH acidity enhanced by F/Br EWG)
Key Features
Ambident nucleophile (N vs O), Regioselective electrophile (C2 vs C6)
Structural Dynamics: Tautomerism
A critical "blind spot" for many researchers is the tautomeric equilibrium of 4-hydroxypyridines.[1][3] In solution (particularly polar solvents like DMSO or MeOH used in bioassays), this molecule exists predominantly as the 4-pyridone (lactam) rather than the hydroxypyridine (lactim).[3]
The electron-withdrawing effects of the 2-Bromo and 6-Fluoro substituents further acidify the N-H bond, but the pyridone form remains the major species in aqueous media.[1][2] This dictates reactivity: N-alkylation is often the default pathway under basic conditions unless specific "O-selective" protocols (e.g., Ag₂CO₃) are used.[1][2][3]
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton shift and the resulting change in aromaticity and reactivity.[3]
Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms.[3] Drug discovery campaigns must account for the pyridone form when modeling binding interactions.
Chemoselectivity & Reactivity Map
The value of this scaffold lies in its regioselectivity .[3] It contains three electrophilic sites with distinct reactivity profiles, allowing for sequential, programmable functionalization.[3]
C6-Fluorine (Primary Electrophile): The fluorine atom is ortho to the pyridine nitrogen.[3] It is highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the nitrogen and the -I effect of the bromine.[1][3] It reacts first with amines or thiols.[3]
C2-Bromine (Secondary Electrophile): The bromine is less reactive toward
than the fluorine but is an excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]
C4-Hydroxyl (Nucleophile/Electrophile): Can be alkylated (nucleophile) or converted to a Triflate (OTf) or Chloride (electrophile) to create a third coupling site.[3]
Visualization: Reactivity Decision Tree
Figure 2: Orthogonal reactivity map.[1][2][3] Path A (C6-F) is kinetically favored for nucleophilic attack without metal catalysis.[1][2][3]
Experimental Protocols
Protocol A: Synthesis via Demethylation
Since 2-bromo-6-fluoro-4-methoxypyridine (CAS 1256811-11-6) is the commercial standard, the first step is often revealing the hydroxyl group.[1][2][3]
Reagents: Boron Tribromide (BBr₃), Dichloromethane (DCM).[3]
Safety: BBr₃ is pyrophoric and generates HBr gas.[3] Work in a fume hood.
Dissolution: Dissolve 1.0 eq of 2-bromo-6-fluoro-4-methoxypyridine in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
Addition: Dropwise add BBr₃ (1.0 M in DCM, 3.0 eq). The solution may turn yellow/orange.[3]
Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by LCMS (Target M+H ≈ 192/194).[3]
Quench: Carefully quench with MeOH at 0°C (exothermic!).
Workup: Concentrate in vacuo. The product often precipitates as the HBr salt.[3] Neutralize with saturated NaHCO₃ to pH 6-7 to isolate the free base/pyridone.[1][2][3]
Protocol B: Regioselective
at C6
This protocol selectively displaces the Fluorine (C6) while leaving the Bromine (C2) intact.[3]
Reagents: Primary Amine (R-NH₂), DIPEA (Base), DMSO or NMP.[3]
Setup: In a microwave vial, combine 2-bromo-6-fluoro-4-hydroxypyridine (1.0 eq) and the amine (1.2 eq).
Reaction: Heat to 80-100°C for 2-4 hours. (Microwave irradiation at 120°C for 30 min is also effective).[3]
Selectivity Check: The C6-F is displaced ~100x faster than C2-Br.[1][2][3] If C2 substitution is observed, lower the temperature.[3][4]
Purification: Precipititation with water or Reverse Phase HPLC (C18).
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery for several reasons:
Fragment-Based Drug Discovery (FBDD): The low molecular weight (<200 Da) and high polarity allow it to serve as a core fragment that can be "grown" in three directions to probe binding pockets.[3]
Bioisosteres: The 2-fluoropyridine moiety is a common bioisostere for phenyl rings, improving metabolic stability (blocking P450 oxidation sites) and lowering lipophilicity (LogP).[3]
H-Bond Donor/Acceptor: The 4-pyridone motif serves as a dual H-bond donor (NH) and acceptor (C=O), mimicking peptide bonds in kinase hinge-binding regions.[1][2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 639438, 2-Bromo-6-fluoropyridine. Retrieved from [Link]
Technical Guide: Tautomerism and Reactivity of 2-Bromo-6-fluoro-1H-pyridin-4-one
[1] Executive Summary The scaffold 2-bromo-6-fluoro-1H-pyridin-4-one represents a critical intermediate in the synthesis of kinase inhibitors and fluorinated heterocycles.[1] Its utility, however, is frequently complicat...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The scaffold 2-bromo-6-fluoro-1H-pyridin-4-one represents a critical intermediate in the synthesis of kinase inhibitors and fluorinated heterocycles.[1] Its utility, however, is frequently complicated by the lactam-lactim tautomerism (pyridin-4-one vs. 4-hydroxypyridine).[1] This equilibrium dictates the regioselectivity of downstream functionalization, specifically
This guide provides a mechanistic analysis of the tautomeric preferences of this specific di-halo scaffold, supported by self-validating analytical protocols and regioselective synthetic strategies.
Part 1: Mechanistic Underpinnings[1]
The Tautomeric Equilibrium
The core structural ambiguity lies between the 1H-pyridin-4-one (Lactam) and the 4-hydroxypyridine (Lactim) forms.[1] While unsubstituted pyridin-4-one favors the lactam form in the solid state and polar solvents (due to lattice energy and dipolar solvation), the introduction of electron-withdrawing groups (EWGs) at the 2- and 6-positions alters this landscape.[1]
Electronic Effect: The Fluorine (C6) and Bromine (C2) atoms exert strong inductive effects (
). This reduces the electron density of the nitrogen lone pair, theoretically destabilizing the lactam form relative to the unsubstituted parent. However, the resonance contribution of the amide-like backbone typically retains the lactam dominance in solution.
Solvent Control:
Polar Protic (Water, MeOH): Stabilizes the polar Lactam form via hydrogen bonding to the carbonyl oxygen.
Non-Polar/Gas Phase: Shifts equilibrium toward the Lactim (hydroxy) form to minimize dipole separation.[1]
Visualization of Equilibrium Pathways
The following diagram illustrates the thermodynamic relationship and solvent-dependent shifts.
Figure 1.1: Solvent and concentration-dependent tautomeric switching.
Part 2: Structural Analytics (Self-Validating Protocols)
To ensure scientific integrity, researchers must validate the tautomeric state in situ before proceeding with synthesis.[1] The following NMR signatures act as self-validating checkpoints.
NMR Diagnostic Criteria
The presence of Fluorine at C6 provides a unique handle for characterization via
Check 2: Integrate the N-H region.[1] If integration is < 1H relative to the C3/C5 protons, rapid exchange or lactim presence is indicated.
Part 3: Synthetic Implications & Regioselectivity[1][2]
The most common failure mode in utilizing this scaffold is unintended regioselectivity during alkylation.[1] The tautomerism allows the molecule to react as an electrophile at Nitrogen (N-alkylation) or Oxygen (O-alkylation).[1]
Regioselectivity Decision Matrix
N-Alkylation (Thermodynamic Control): Favored by basic conditions (e.g.,
, ) in polar aprotic solvents (DMF, DMSO).[1] The resulting pyridone retains aromaticity in the separate ring system but loses the specific pyridine aromaticity.
O-Alkylation (Kinetic/Silver Effect): Favored by "hard" electrophiles or the use of Silver(I) salts (e.g.,
), which coordinate the nitrogen lone pair, blocking it and forcing reaction at the oxygen.
Figure 3.1: Synthetic decision tree for regioselective alkylation.
Part 4: Experimental Protocols
Protocol: Regioselective N-Alkylation
Context: This protocol prioritizes the formation of the N-alkylated pyridone, commonly used as a scaffold for kinase inhibitors.[1]
Reaction: Heat to 60°C for 4–12 hours. Monitor via LC-MS.
Self-Validation: The N-alkylated product typically elutes later than the O-alkylated impurity on reverse-phase HPLC due to the loss of the H-bond donor.[1]
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
in Toluene. Protect from light (aluminum foil) due to silver sensitivity.[1]
Addition: Add Alkyl Iodide.
Reflux: Heat to reflux for 12–24 hours.
Filtration: Filter through a Celite pad to remove silver salts.[1]
Analysis:
NMR of the crude should show an upfield shift of C4 (approx 160-165 ppm) compared to the N-alkylated analog.[1]
References
Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles: Pyridones and Hydroxypyridines. Advances in Heterocyclic Chemistry.
Forlani, L. (2014).[1] Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.
Schlegel, H. B., et al. (1991).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.[1][2]
Shao, L., & Gao, J. (1994).[1] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. The Journal of Physical Chemistry.
BenchChem. (2024).[1] 2-Bromo-6-fluoroaniline and related Pyridone Derivatives Data.
An In-Depth Technical Guide to 2-Bromo-6-fluoropyridin-4-ol and 2-Chloro-6-fluoropyridin-4-ol: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Strategic Importance of Halogenated Pyridinols In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Halogenated Pyridinols
In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and reactivity profiles allow for the precise and strategic construction of complex molecular architectures. Among these, pyridin-4-ol scaffolds are of particular interest due to their presence in numerous biologically active molecules and their ability to act as versatile synthetic intermediates. This guide provides a detailed comparative analysis of two closely related yet functionally distinct pyridinols: 2-Bromo-6-fluoropyridin-4-ol and 2-Chloro-6-fluoropyridin-4-ol .
The core of this analysis lies in understanding how the substitution of a bromine atom for a chlorine atom at the C2 position—a seemingly minor change—profoundly impacts the molecule's physicochemical properties, reactivity, and, consequently, its strategic application in multistep syntheses. For the drug development professional, choosing the right starting material is a critical decision that influences reaction efficiency, cost, and the overall feasibility of a synthetic campaign. This document will illuminate the causality behind these differences, providing field-proven insights to guide your selection process.
Molecular Structure and Physicochemical Properties: A Tale of Two Halogens
At first glance, the structures of 2-Bromo-6-fluoropyridin-4-ol and 2-Chloro-6-fluoropyridin-4-ol are strikingly similar. However, the differences in the atomic properties of bromine and chlorine—namely atomic radius, electronegativity, and bond energies—give rise to distinct molecular characteristics.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. In solution, the pyridone tautomer is generally favored as it benefits from the strength of the carbon-oxygen double bond and maintains aromaticity through a charge-separated resonance form.[1][2][3] This equilibrium is fundamental to the molecule's reactivity, influencing both its acidic/basic properties and the nucleophilicity of the oxygen atom.
Caption: Tautomeric equilibrium of the title compounds.
Comparative Physicochemical Data
While experimental data for these specific substituted pyridinols is not widely published, we can compile known data for closely related precursors and make informed estimations based on established chemical principles. The electron-withdrawing nature of all three halogen substituents (F, Cl, Br) will lower the pKa of the pyridinium nitrogen and the 4-hydroxyl group compared to unsubstituted 4-hydroxypyridine.
The higher atomic weight of bromine results in a greater molecular weight, a key consideration for fragment-based screening and metrics like ligand efficiency.
CRITICAL DIFFERENCE: The significantly weaker C-Br bond is the primary reason for the higher reactivity of the bromo-analog in metal-catalyzed cross-coupling reactions.[5][6]
pKa (estimated)
Slightly higher than chloro-analog
Slightly lower than bromo-analog
Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect, which slightly increases the acidity (lowers the pKa) of the pyridone N-H proton.[7]
Reactivity Handle
C2-Br, C6-F
C2-Cl, C6-F
Both molecules offer two distinct sites for substitution. The key is the differential reactivity between the halogens, enabling selective and sequential functionalization.
Synthesis Pathways
The synthesis of these target molecules typically originates from more readily available dihalopyridines. A common and logical pathway involves the nucleophilic aromatic substitution (SNAr) of a more activated precursor, such as a nitro-substituted pyridine, followed by subsequent transformations.
A plausible general route involves the hydrolysis of a 4-methoxy or 4-amino precursor, which itself is derived from a suitable di- or tri-halopyridine. For instance, starting with 2,6-dichloro or 2,6-dibromopyridine, selective fluorination followed by introduction of a hydroxyl group or a precursor at the C4 position would be a viable strategy.
Caption: Generalized synthetic workflow for target pyridinols.
Comparative Reactivity Analysis: The Deciding Factor
The utility of these molecules in drug development is defined by their reactivity. The choice between the bromo and chloro derivatives hinges on the desired subsequent chemical transformations.
This class of reactions represents the most significant point of divergence between the two compounds. The rate-determining step in these catalytic cycles is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[5]
2-Bromo-6-fluoropyridin-4-ol (The Agile Participant): The weaker C-Br bond (~276 kJ/mol) allows for oxidative addition under significantly milder conditions (lower temperatures, less exotic ligands, shorter reaction times).[5] This makes it the preferred substrate for most cross-coupling applications. Its higher reactivity enables chemists to perform selective cross-coupling at the C2 position while leaving the more robust C-F and C-Cl bonds in other parts of the molecule untouched.
2-Chloro-6-fluoropyridin-4-ol (The Robust, but Reluctant Participant): The stronger C-Cl bond (~339 kJ/mol) makes oxidative addition far more challenging.[5] While not impossible, activating the C-Cl bond requires more forcing conditions: higher temperatures and, crucially, specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that facilitate the difficult oxidative addition step. While aryl chlorides are more economical, the cost of the specialized catalysts and the harsher conditions can offset this advantage.[6]
Caption: Reactivity comparison in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactivity is governed by different principles. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is accelerated by electron-withdrawing groups ortho or para to the leaving group.[8][9] In these molecules, the most likely position for SNAr is at C6, activated by the ring nitrogen (ortho) and the C2-halogen (para).
Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack, not the cleavage of the C-X bond. Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, accelerating the attack. Therefore, the C6-F bond is the most probable site for SNAr in both molecules.
Influence of C2-Halogen: The C2-halogen (Br vs. Cl) primarily exerts an electronic influence. Since chlorine is more electronegative than bromine, 2-Chloro-6-fluoropyridin-4-ol is slightly more electron-deficient. This can lead to a marginally faster rate of nucleophilic attack at the C6 position compared to its bromo counterpart. However, this difference is generally much less pronounced than the reactivity gap seen in cross-coupling.
Strategic Application in Drug Development Workflows
The choice between these two reagents is a strategic one, dictated by the overall synthetic plan.
Choose 2-Bromo-6-fluoropyridin-4-ol when:
Sequential Cross-Coupling is Required: The goal is to first perform a Suzuki, Buchwald-Hartwig, or Sonogashira reaction at the C2 position, followed by a different transformation elsewhere. The mild conditions required for C-Br activation ensure other potentially reactive sites remain untouched.
Mild Conditions are Essential: The substrate contains sensitive functional groups that would not tolerate the high temperatures or strongly basic conditions often needed to activate a C-Cl bond.
Predictability and High Yield are Prioritized: Reactions involving aryl bromides are generally more reliable and higher-yielding than those with aryl chlorides.[6][10]
Choose 2-Chloro-6-fluoropyridin-4-ol when:
Cost is a Major Driver for Large-Scale Synthesis: Aryl chlorides are typically less expensive than aryl bromides. If a robust catalytic system can be developed and validated, the cost savings can be significant.[6]
The C2 Position Needs to be Unreactive: The synthetic plan calls for a reaction at the C6 position (e.g., SNAr) while ensuring the C2 position remains inert. The robust C-Cl bond serves as a reliable protecting group under many conditions.
Subsequent steps involve harsh conditions: If a later step in the synthesis is aggressive, starting with the more stable chloro-analog can prevent unwanted side reactions.
Experimental Protocol: A Self-Validating System
To illustrate the practical differences, consider a standard Suzuki-Miyaura coupling protocol. The conditions themselves validate the underlying principles of reactivity.
Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To couple phenylboronic acid to the C2 position of the pyridinol core.
Parameter
Reaction with 2-Bromo-6-fluoropyridin-4-ol
Reaction with 2-Chloro-6-fluoropyridin-4-ol
Justification of Choices (Expertise)
Palladium Catalyst
Pd(PPh₃)₄ (5 mol%)
XPhos Pd G3 (5 mol%)
The C-Br bond is readily activated by a standard Pd(0) source. The C-Cl bond requires a modern, highly active pre-catalyst with a bulky, electron-rich ligand (XPhos) to facilitate the difficult oxidative addition.
Base
K₂CO₃ (2.0 eq.)
K₃PO₄ (2.0 eq.)
A moderate base is sufficient for the bromo-substrate. A stronger, non-nucleophilic base like potassium phosphate is often required for the less reactive chloro-substrate to promote the transmetalation step.
Solvent
Dioxane/H₂O (4:1)
Toluene or 2-MeTHF
A standard aqueous solvent system works well for the bromo-analog. The chloro-analog often requires higher boiling, anhydrous solvents to reach the necessary temperatures.
Temperature
80-90 °C
100-110 °C
The higher activation energy for C-Cl bond cleavage necessitates significantly more thermal energy.
Reaction Time
2-4 hours
12-24 hours
Reflects the slower kinetics of the oxidative addition step for the chloro-substrate.
Expected Yield
>85%
60-80% (highly dependent on optimization)
Demonstrates the generally higher efficiency and reliability of using the bromo-analog.[11]
This side-by-side comparison serves as a self-validating system: the very need for more advanced catalysts and harsher conditions for the chloro-analog confirms its lower intrinsic reactivity in this critical bond-forming reaction.
Conclusion: Making the Right Strategic Choice
The selection between 2-Bromo-6-fluoropyridin-4-ol and 2-Chloro-6-fluoropyridin-4-ol is not merely a choice of halogen; it is a fundamental strategic decision in the design of a synthetic route.
2-Bromo-6-fluoropyridin-4-ol is the workhorse for versatility and reactivity. Its C-Br bond provides a reliable and highly reactive handle for modern cross-coupling chemistry, enabling complex molecule synthesis under mild conditions. It is the reagent of choice for discovery chemistry where speed, reliability, and substrate scope are paramount.
2-Chloro-6-fluoropyridin-4-ol is the specialist for robustness and economy. Its C-Cl bond's reluctance to react can be exploited as a strategic advantage, allowing for selective reactions elsewhere in the molecule. While its use in cross-coupling requires more investment in process development, it can be a highly valuable and cost-effective option for large-scale synthesis once an efficient protocol is established.
As a Senior Application Scientist, my recommendation is to approach this choice with the end goal in mind. For rapid library synthesis and exploration of structure-activity relationships, the superior reactivity of the bromo-analog is unparalleled. For late-stage process development and cost-of-goods optimization, the challenges of activating the chloro-analog are often worth overcoming. Understanding the fundamental principles of their reactivity is the key to unlocking their full potential in your drug discovery programs.
References
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Gere, D., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(24), 7586. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. Retrieved February 6, 2026, from [Link]
Low, J. N., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7355–7362. [Link]
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
Metherell, A. J., et al. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Chemistry – A European Journal, 29(69), e202302302. [Link]
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Harel, E., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1144. [Link]
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Powers, D. C., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 139(40), 13952–13955. [Link]
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Lead Sciences. (n.d.). 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved February 6, 2026, from [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). 4-Chloropyridin-2-ol. Retrieved February 6, 2026, from [Link]
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 6, 2026, from [Link]
Michael Evans. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]
PureSynth. (n.d.). 2-Bromo-6-Fluoropyridine 98.0%(GC). Retrieved February 6, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved February 6, 2026, from [Link]
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved February 6, 2026, from [Link]
ResearchGate. (2025, August 7). A theoretical study of substitution effect on halogen-π interactions. Retrieved February 6, 2026, from [Link]
American Chemical Society. (n.d.). Theoretical Studies of the Tautomeric Equilibria and Isomer - Energetics of 2-, 3-, and 4-Hydroxypyridine. Retrieved February 6, 2026, from [Link]
American Chemical Society. (2026, January 22). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Retrieved February 6, 2026, from [Link]
National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 6, 2026, from [Link]
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved February 6, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved February 6, 2026, from [Link]
Solubility of 2-Bromo-6-fluoropyridin-4-ol in DMSO and Methanol: A Theoretical and Methodological Guide
An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and develo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This technical guide addresses the solubility of 2-Bromo-6-fluoropyridin-4-ol, a substituted pyridinol of interest in medicinal chemistry. In the absence of publicly available empirical solubility data for this specific compound, this document provides a comprehensive framework for researchers. It begins with a first-principles analysis of the physicochemical properties of the solute and two common laboratory solvents, dimethyl sulfoxide (DMSO) and methanol. We then delve into the specific intermolecular forces expected to govern the dissolution process, offering a scientifically grounded prediction of solubility behavior. Critically, this guide provides a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, ensuring researchers can generate reliable, in-house data. This document is intended to serve as a practical and theoretical resource for scientists engaged in synthesis, formulation, and analytical development.
Introduction: Understanding the Components
The solubility of a compound is dictated by the intricate balance of intermolecular forces between the solute molecules, the solvent molecules, and the interactions between the solute and solvent.[1][2][3] A thorough analysis begins with a characterization of the individual components.
To predict the solubility of 2-Bromo-6-fluoropyridin-4-ol, we must first dissect its molecular structure to understand its inherent properties.
Core Structure: The foundation is a pyridine ring, a heterocyclic aromatic compound where a nitrogen atom replaces a carbon atom of a benzene ring.[4] This nitrogen atom introduces polarity and acts as a hydrogen bond acceptor.
Substituents and Their Influence:
Hydroxyl Group (-OH) at position 4: This is the most significant feature for solubility in polar solvents. The -OH group is highly polar and can act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs). Its presence dramatically increases the potential for interaction with polar solvents.
Bromo Group (-Br) at position 2: Bromine is an electronegative atom that contributes to the molecule's overall polarity and molecular weight.
Fluoro Group (-F) at position 6: Fluorine is the most electronegative element, inducing a strong dipole moment within the C-F bond and acting as a potential hydrogen bond acceptor.
Collectively, these features render 2-Bromo-6-fluoropyridin-4-ol a polar molecule with a high capacity for hydrogen bonding. The interplay between the electron-withdrawing halogen substituents and the hydrogen-bonding hydroxyl group on the polar pyridine ring creates a complex electronic and steric environment.
Solvent Profiles: The Dissolving Media
The choice of solvent is paramount in controlling solubility. DMSO and methanol are both polar solvents but differ critically in their chemical nature.
Key Features: DMSO possesses a highly polar sulfoxide bond (S=O), making it an exceptional solvent for a wide range of polar and nonpolar compounds.[5][6] It is a strong hydrogen bond acceptor through the oxygen atom but lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor.[5] Its high boiling point (189 °C) and hygroscopic nature are also notable practical considerations.[6][7]
Key Features: As the simplest alcohol, methanol is characterized by a hydroxyl (-OH) group. This allows it to act as both a hydrogen bond donor and acceptor.[8] It is completely miscible with water and dissolves many polar organic compounds and inorganic salts.[8][9][10] Its volatility (boiling point 64.96 °C) distinguishes it from DMSO.[10]
Theoretical Analysis of Solubility
The principle of "like dissolves like" provides a foundational guideline: polar solutes tend to dissolve in polar solvents.[11] Both DMSO and methanol are polar, but the specific nature of their interactions with 2-Bromo-6-fluoropyridin-4-ol will determine the extent of solubility. The dissolution process can be conceptualized as overcoming two energy barriers: the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions, to form new, more favorable solute-solvent interactions.[2]
Predicted Intermolecular Forces and Solubility Behavior
In Methanol: We predict good solubility . The primary interaction will be strong hydrogen bonding. Methanol's -OH group can donate a hydrogen bond to the pyridine nitrogen, the fluorine, and the hydroxyl oxygen of the solute. Simultaneously, the solute's hydroxyl group can donate a hydrogen bond to the oxygen of methanol. This network of hydrogen bonds, supplemented by dipole-dipole interactions, should effectively solvate the molecule.
In DMSO: We predict excellent solubility , likely higher than in methanol. The oxygen atom of DMSO's sulfoxide group is a powerful hydrogen bond acceptor. It will form a very strong hydrogen bond with the hydroxyl group of 2-Bromo-6-fluoropyridin-4-ol. This single, potent interaction is highly effective at breaking down the solute's crystal lattice. Furthermore, DMSO's large dipole moment will strongly interact with the polar regions of the solute. While DMSO cannot donate hydrogen bonds, its exceptional ability to accept them from the solute's -OH group is often a dominating factor for the solubility of hydroxylated compounds.
Visualizing Molecular Interactions
The following diagram illustrates the key predicted intermolecular forces.
To move from theoretical prediction to quantitative data, a robust experimental method is required. The equilibrium shake-flask method is a gold standard for determining thermodynamic solubility due to its simplicity and reliability.[12]
Principle
An excess amount of the solid compound is agitated in the solvent for a prolonged period, ensuring that a dynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear supernatant is measured analytically.
Step-by-Step Methodology
Preparation: Add an excess amount of 2-Bromo-6-fluoropyridin-4-ol (e.g., 20-30 mg) to a series of glass vials. The exact mass should be recorded, but it is critical only that a visible excess of solid remains at the end of the experiment.
Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the chosen solvent (DMSO or methanol).
Equilibration: Seal the vials securely. Place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours; this should be verified during method development.
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1-2 hours to let the excess solid settle.
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for chemical compatibility) and dispense the filtrate into a clean, labeled analysis vial. This step is critical to remove any undissolved microcrystals.
Dilution: Accurately dilute a known volume of the filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument. The dilution factor must be precisely recorded.
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of 2-Bromo-6-fluoropyridin-4-ol is required for accurate quantification.
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Application Note: Strategic Utilization of 2-Bromo-6-fluoropyridin-4-ol in PROTAC Linker Design
The following Application Note is designed for medicinal chemists and drug discovery scientists involved in Targeted Protein Degradation (TPD). It details the strategic utilization of 2-Bromo-6-fluoropyridin-4-ol as a hi...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for medicinal chemists and drug discovery scientists involved in Targeted Protein Degradation (TPD). It details the strategic utilization of 2-Bromo-6-fluoropyridin-4-ol as a high-value orthogonal scaffold for PROTAC linker synthesis.
Executive Summary & Rationale
In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it determines solubility, permeability, and the spatial orientation required for ternary complex formation. 2-Bromo-6-fluoropyridin-4-ol represents a "privileged scaffold" for linker construction due to its orthogonal reactivity profile .
Unlike simple aliphatic chains, this pyridine core offers:
Rigidity: Reducing the entropic penalty of binding by constraining the linker conformation.
Solubility: The pyridine nitrogen and ether oxygen modulate logP and improve physicochemical properties.
Tri-Orthogonal Functionalization:
C4-OH (Nucleophile): Ready for O-alkylation or Mitsunobu coupling.
C2-Br (Electrophile - Type I): Highly reactive in Pd-catalyzed cross-couplings (Suzuki/Sonogashira).
C6-F (Electrophile - Type II): Susceptible to Nucleophilic Aromatic Substitution (
), enabling late-stage diversification.
This guide provides a validated workflow for leveraging this molecule to construct rigidified PROTAC linkers.
Chemical Logic & Reactivity Map
To successfully utilize this intermediate, one must respect the hierarchy of reactivity. The experimental design relies on the distinct activation energies required for each functional group.
Reactivity Hierarchy
Most Reactive (Nucleophilic): The 4-hydroxyl group is the most accessible handle. It should be functionalized first to attach the primary linker chain (e.g., PEG or alkyl spacer) without affecting the halogen handles.
Intermediately Reactive (Pd-Sensitive): The 2-bromo substituent is the preferred site for Carbon-Carbon bond formation via Suzuki-Miyaura or Sonogashira coupling.
Least Reactive (Hard Nucleophile Sensitive): The 6-fluoro substituent is generally stable to standard Pd-coupling conditions but can be displaced by strong nucleophiles (amines, alkoxides) at elevated temperatures, offering a "safety valve" for final modifications.
Dissolution: Dissolve the pyridine substrate, Linker, and
in anhydrous THF under atmosphere. Cool to 0°C.
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target mass: M+Linker-H2O).
Workup: Concentrate in vacuo. Triturate with
/Hexane to precipitate triphenylphosphine oxide (). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient).
Critical Note: The 2-Br and 6-F atoms decrease the electron density of the ring, making the 4-OH more acidic (phenol-like, pKa ~6-7). This enhances the efficiency of the Mitsunobu reaction compared to standard alcohols.
Objective: Couple an aryl boronic acid (e.g., Cereblon ligand precursor) to the C2-Br position.
Reagents:
Substrate: Product from Protocol A (1.0 eq)
Boronic Acid: Aryl-B(OH)2 (1.2 eq)
Catalyst:
(0.05 eq)
Base:
(2.0 M aqueous, 3.0 eq)
Solvent: 1,4-Dioxane
Procedure:
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial. Sparge with Argon for 5 minutes.
Catalysis: Add the Pd catalyst and aqueous base. Seal the vial.
Heating: Heat to 80–90°C for 2–4 hours.
Note: Avoid temperatures >100°C to prevent premature displacement of the 6-Fluorine by the carbonate base or water.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. Purify via flash chromatography.
Validation: The C-F bond is stronger (approx. 115 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). Under these mild Suzuki conditions, the Fluorine remains intact, preserving it for Step 3.
Protocol C: Late-Stage
Diversification (Step 3)
Objective: Displace the C6-F with a secondary amine (e.g., a piperazine-linked POI ligand).
Reagents:
Substrate: Biaryl product from Protocol B (1.0 eq)
Nucleophile: Amine-containing ligand (1.5 eq)
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
Solvent: DMSO or NMP
Procedure:
Setup: Dissolve substrate and amine in DMSO. Add DIPEA.
Reaction: Heat to 100–120°C for 12–24 hours.
Optimization: If conversion is slow, microwave irradiation at 130°C for 30 mins is often effective.
Observation: The reaction is driven by the electron-deficient nature of the pyridine ring (activated by the pyridyl nitrogen and the ortho-aryl group).
Workup: Dilute with water (precipitate may form). Extract with EtOAc or DCM.
Data Summary & Troubleshooting
Reaction Conditions Comparison
The following table summarizes the orthogonality of the halides.
Reaction Type
Target Site
Reagents
Temperature
Risk Factor
Ether Synthesis
4-OH
, DIAD
0°C RT
Low. Ensure anhydrous conditions.
Suzuki Coupling
2-Br
,
80°C
Medium. High T (>100°C) may hydrolyze C-F.
6-F
Amine, DIPEA
100–120°C
High. Steric hindrance of incoming amine affects yield.
Mechanism of Action (Pathway Diagram)
Figure 2: Mechanistic pathway from Pd-catalyzed coupling to nucleophilic substitution.[1][2]
References
Ningbo Inno Pharmchem. (2025). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]
Roy, M. et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. Retrieved from [Link]
Chemistry LibreTexts. (2023). Nucleophilic Substitution in Halogenoalkanes. Retrieved from [Link]
Technical Support Center: Synthesis of 2-Bromo-6-fluoropyridin-4-ol
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important che...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.
Introduction to the Synthesis
2-Bromo-6-fluoropyridin-4-ol is a valuable building block in medicinal chemistry and materials science. Its trifunctionalized pyridine ring allows for selective and sequential chemical modifications. The synthesis of this molecule can be challenging, often leading to issues with regioselectivity, low yields, and difficult purification. This guide will address these common problems by providing a logical, cause-and-effect-based approach to troubleshooting.
A common synthetic approach to 2-Bromo-6-fluoropyridin-4-ol involves a multi-step process, which is illustrated in the workflow below. This guide will focus on potential issues that may arise during each of these key transformations.
Optimization
Technical Support Center: Solubilizing 2-Bromo-6-fluoropyridin-4-ol
Executive Summary: The Solubility Paradox 2-Bromo-6-fluoropyridin-4-ol presents a classic medicinal chemistry challenge known as "brick dust" behavior. While the hydroxyl group suggests polarity, the halogen atoms (Bromi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solubility Paradox
2-Bromo-6-fluoropyridin-4-ol presents a classic medicinal chemistry challenge known as "brick dust" behavior. While the hydroxyl group suggests polarity, the halogen atoms (Bromine at C2, Fluorine at C6) significantly increase lipophilicity (LogP) and reduce aqueous solubility.
Furthermore, this compound exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic, polar) forms. In aqueous solutions, the pyridone form typically predominates, but the electron-withdrawing halogens can alter this balance and significantly lower the pKa of the hydroxyl/amine group.
The Critical Failure Point: Users most often encounter precipitation when diluting a high-concentration DMSO stock directly into a cold, neutral aqueous buffer (e.g., PBS pH 7.4). This guide provides a self-validating protocol to prevent this "crashing out."
Master Protocol: Preparation & Dilution
Phase A: The Master Stock (DMSO)
Objective: Create a stable, high-concentration stock solution.
Why: DMSO is aprotic and disrupts the strong intermolecular hydrogen bonding typical of pyridone crystal lattices. Avoid Ethanol; its volatility changes concentration over time.
Concentration: Target 10 mM to 50 mM .
Note: Do not attempt >100 mM. The solution may appear clear initially but can form micro-crystals upon freeze-thaw cycles.
Storage: Aliquot into amber glass vials (or polypropylene). Store at -20°C.
Validation: Upon thawing, vortex for 30 seconds. Inspect against a light source. If "schlieren" lines (swirls) or particulates are visible, sonicate at 40°C for 5 minutes.
Phase B: The "Intermediate Shift" Dilution Method
Objective: Transfer the hydrophobic compound into aqueous media without precipitation.
Do NOT pipette 1
L of stock directly into 10 mL of media. This creates a local high-concentration "plume" that precipitates immediately.
The Protocol:
Prepare an Intermediate Plate (100x):
Dilute your Master Stock into pure DMSO first to create a concentration 1000x higher than your final assay concentration.
Example: If assay target is 1
M, prepare a 1 mM intermediate in DMSO.
The "Pre-Dilution" Step:
Dilute the DMSO intermediate 1:10 into the assay buffer (or media) without serum.
Technique: Place buffer in the tube. Vortex while adding the DMSO solution dropwise.
Result: You now have a 10x stock in 10% DMSO.
Final Assay Addition:
Add this 10x stock to your cells/protein.
Final Conditions: 1x Compound, 1% DMSO.
Visual Workflow & Logic
The following diagram illustrates the "Intermediate Shift" workflow to ensure solubility.
Caption: Figure 1. The "Intermediate Shift" dilution strategy minimizes the risk of compound precipitation by avoiding direct high-concentration spikes into aqueous buffers.
Critical Variables: pH and Tautomerism
This specific molecule is sensitive to pH due to the acidity of the 4-hydroxyl group (enhanced by the electron-withdrawing Br and F atoms).
Parameter
Condition
Effect on Solubility
Recommendation
pH < 5.0
Acidic
Poor. Molecule is neutral (protonated). High risk of precipitation.
Avoid acidic buffers if possible.
pH ~ 7.4
Physiological
Variable. Near the pKa interface. Solubility depends on ionic strength.
Use PBS with 0.05% Tween-20 or BSA to stabilize.
pH > 8.5
Basic
High. Molecule is deprotonated (anionic).
Excellent for chemical reactivity assays, but may not be biologically relevant.
Scientific Insight:
The 2,6-halogen substitution lowers the pKa of the pyridin-4-ol system compared to the unsubstituted parent. At pH 7.4, a significant fraction may exist as the anion, which is soluble. However, if your assay buffer is slightly acidic (e.g., lysosomal assays at pH 5), the compound will revert to its neutral, insoluble form.
Troubleshooting & FAQ
Q1: I see a fine precipitate immediately after adding the compound to my cell culture media. Why?A: This is "Oiling Out." You likely added a high-concentration DMSO stock directly to serum-containing media. Serum proteins can act as nucleation sites, or the local shock of water caused the hydrophobic compound to crash out before it could disperse.
Fix: Use the "Intermediate Shift" method (Section 2, Phase B). Dilute into serum-free media first, vortex, then add to the cells.
Q2: What is the maximum DMSO concentration my cells can tolerate?A:
Adherent Cell Lines (e.g., HeLa, HEK293): Typically tolerate 0.5% - 1.0% DMSO for <24 hours.
Reference: Consult the specific toxicity profile for your cell line.[1] Always run a "DMSO-only" vehicle control.
Q3: Can I use Ethanol instead of DMSO?A:No. Ethanol evaporates rapidly, changing the concentration of your stock solution every time you open the vial. It is also more cytotoxic to cells than DMSO at equivalent concentrations.
Q4: My compound passed the visual check, but my IC50 curve is flat. What happened?A: You may have "hidden precipitation" (colloidal aggregation). The compound forms microscopic aggregates that sequester the enzyme or target, leading to false negatives or promiscuous inhibition.
Fix: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer. Detergents break up colloidal aggregates.
References
Compound Properties & Safety
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 639438, 2-Bromo-6-fluoropyridine. (Structural analog reference for physicochemical properties). Retrieved from [Link]
DMSO Tolerance in Assays:
Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB BioAdvances. (Guidance on DMSO limits in cell culture).
Assay Interference & Aggregation
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in drug discovery: what it is and how to avoid it. Current Opinion in Chemical Biology. (Mechanisms of colloidal aggregation). Retrieved from [Link]
Handling Halogenated Pyridines
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 2-Bromo-6-fluoropyridin-4-ol before handling.
Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Reaction Optimization Center.
I have structured this guide to address the specific electronic and steric anomalies of 2-Bromo-6-fluoropyridin-4-ol . This substrate presents a classic "chemoselectivity triangle" challenge:
C2-Br: The desired coupling site (highly activated).
C6-F: A potential site for unwanted SNAr (nucleophilic aromatic substitution).
C4-OH: A catalyst poison and proton source.
The following guide prioritizes preventing debromination (hydrodehalogenation), which occurs when the oxidative addition intermediate is reduced by a hydride source faster than it can undergo transmetallation.
The Core Mechanism: Why Debromination Happens
Debromination is not random; it is a kinetic failure. The electron-deficient nature of the pyridine ring (amplified by the C6-Fluorine) makes the C2-Br bond extremely reactive toward oxidative addition. However, the resulting Pd(II) species is highly electrophilic and prone to accepting a hydride (
) if the transmetallation step is slow.
Visualizing the Competition
The following diagram illustrates the "race" between the desired coupling and the unwanted debromination.
Caption: The "Race Against Time." To prevent debromination, Transmetallation must occur faster than Hydride Attack.
Troubleshooting Modules
Module A: Substrate Preparation (The "OH" Factor)
User Question: Can I run the coupling directly on the free alcohol (OH)?
Technical Answer:No.
The C4-OH is acidic. In the presence of base (required for coupling), it forms a phenoxide anion. This anion can:
Coordinate to Palladium, arresting the catalytic cycle.
Act as a proton shuttle, facilitating the debromination mechanism.
Protocol: Protection Strategy
Do not use Silyl ethers (TBS/TIPS) as they are often unstable to the basic aqueous conditions of Suzuki couplings.
Recommended: Methyl Ether (OMe) or Benzyl Ether (OBn).
Critical Warning: When installing the protecting group, avoid strong nucleophilic bases (like NaH) if possible, or keep temperatures low (0°C). The C6-Fluorine is susceptible to SNAr displacement by the alkoxide, leading to a side product (2-Bromo-4,6-dialkoxypyridine).
Safe Condition: Use
in Acetone or DMF with MeI or BnBr at room temperature.
Module B: Catalyst & Ligand Selection (The Speed Factor)
User Question: I am using Pd(PPh3)4 and getting 40% debrominated product. Why?
Technical Answer: Triphenylphosphine (
) is an electron-neutral, non-bulky ligand. It does not sufficiently accelerate the transmetallation step for this electron-poor substrate. The Pd center sits "waiting" for the boronic acid, giving it time to find a hydride instead.
Protocol: The "Booster" System
Switch to bulky, electron-rich ligands that facilitate rapid catalytic turnover.
Component
Recommendation
Mechanism of Action
Ligand
XPhos or SPhos
Bulky biaryl ligands protect the Pd center and accelerate reductive elimination.
Alt. Ligand
BippyPhos
Proven efficacy for electron-deficient heteroaryl halides [1].
Pre-catalyst
Pd(OAc)2 or Pd2(dba)3
Use a fresh source. Pd(PPh3)4 often contains oxidized impurities.
Loading
2-5 mol%
Do not go lower until the reaction is optimized.
Module C: Solvent & Base Management (The Hydride Factor)
User Question: I am using Ethanol/Water as a solvent. Is this a problem?
Technical Answer:Yes, this is the primary cause of your failure.
Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors via
-hydride elimination from the Pd-alkoxide intermediate. You must remove the hydride source.
Protocol: The "Anhydrous" Switch
Solvent: Switch to 1,4-Dioxane , Toluene , or DMF .
Note: If solubility is an issue, use a biphasic system (Toluene/Water) but minimize the water volume.
Base: Avoid Ethoxides or Methoxides.
Best:
(Potassium Phosphate Tribasic) or . These weak bases activate the boronic acid without promoting hydride transfer as aggressively as hydroxides.
Degassing (Critical): Oxygen promotes homocoupling and catalyst death. Sparge the 1,4-Dioxane with Argon for 15 minutes before adding reagents.
Pre-complexation: In the reaction vessel, add Pd(OAc)2, XPhos, and the Boronic Acid. Add solvent.[3][4][5] Stir for 5 mins at RT to allow ligand binding.
Addition: Add the Substrate and the Base.
Heating: Heat to 80°C - 100°C .
Tip: Do not overshoot 110°C; high heat can trigger C-F bond activation (defluorination).
Monitoring: Check by LCMS at 1 hour. Look for the mass of the product vs. the mass of the debrominated byproduct (M-Br+H).
1. Sparge with Argon longer.2. Add the Boronic acid slowly or in portions.
References
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[6] Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides.[2][6] Organic Letters, 11(2), 233–236.[6]
Technical Support Center: Crystallization Methods for 2-Bromo-6-fluoropyridin-4-ol Purification
Welcome to the technical support center for the purification of 2-Bromo-6-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Bromo-6-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving high purity of this critical intermediate through crystallization. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the crystallization of 2-Bromo-6-fluoropyridin-4-ol.
Q1: What is the most critical first step when developing a purification strategy for a new batch of crude 2-Bromo-6-fluoropyridin-4-ol?
The foundational step is a comprehensive solvent screening.[1] The goal is to identify a solvent or a solvent system where 2-Bromo-6-fluoropyridin-4-ol exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[2] This differential solubility is the primary driving force for effective cooling crystallization. A good rule of thumb is to look for solvents with functional groups similar to the solute; for a pyridinol derivative, alcohols (like ethanol or isopropanol) and polar aprotic solvents (like ethyl acetate or acetone) are excellent starting points.[3]
Q2: My compound "oils out" instead of crystallizing upon cooling. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated or cooled too rapidly.[4] Impurities can also inhibit crystallization and promote oiling.[4]
Causality: The solute molecules have enough thermal energy to exist as a liquid but are no longer soluble in the cold solvent.
Solutions:
Re-heat and Dilute: Re-heat the solution until the oil redissolves, then add more solvent to decrease the concentration before attempting to cool again.
Slower Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling shocks the system, favoring amorphous oil formation over an ordered crystal lattice.[5]
Change Solvents: The chosen solvent may be too good a solvent. Try a less polar solvent or a binary mixture (e.g., ethyl acetate/hexanes).[3][4]
Pre-purification: If impurities are the suspected cause, a preliminary purification step like flash column chromatography might be necessary to remove substances that inhibit crystallization.[4][6]
Q3: No crystals are forming even after the solution has cooled completely. What should I do?
This indicates that the solution is not yet supersaturated, or the energy barrier for nucleation has not been overcome.
Solutions to Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4]
Seeding: Add a tiny crystal of pure 2-Bromo-6-fluoropyridin-4-ol (if available) to the solution. This seed crystal acts as a template for other molecules to deposit onto.[4][7]
Reduce Solvent Volume: If the compound is too dilute, you can carefully evaporate some of the solvent by gently heating the solution under a stream of nitrogen and then allow it to cool again.[8]
Extended Cooling: Place the flask in a refrigerator or freezer (-10 to -20 °C) for several hours or even days. Patience is often key in crystallization.[7]
Q4: What are the most likely impurities in a synthesis of 2-Bromo-6-fluoropyridin-4-ol?
While specific impurities depend on the synthetic route, common contaminants for halogenated pyridines include:
Unreacted Starting Materials: Such as 2,6-dibromopyridine or related precursors.[9]
Isomeric Byproducts: Positional isomers that may form during bromination or fluorination steps.[4]
Over-halogenated Species: Products containing additional bromine or other halogen atoms.
Residual Solvents and Reagents: From the reaction and initial workup.
These impurities can often be removed by a well-optimized crystallization process, as they will ideally remain in the mother liquor.[1][10]
Troubleshooting Guide
This table provides a systematic approach to resolving common issues encountered during the crystallization of 2-Bromo-6-fluoropyridin-4-ol.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery / Yield
1. The chosen solvent is too good, even when cold. 2. Not enough time was allowed for crystallization. 3. Too much solvent was used for washing the collected crystals.
1. Re-evaluate the solvent system. Consider a binary mixture where the compound is less soluble. 2. Increase the cooling time, potentially at a lower temperature (e.g., in a freezer). 3. Minimize the volume of wash solvent and ensure it is ice-cold.[4] Wash quickly under vacuum.
Poor Crystal Quality (Needles, Plates, Powder)
1. Cooling was too rapid. 2. Solution was agitated during cooling. 3. High level of impurities.
1. Ensure slow, undisturbed cooling. Insulate the flask to slow heat transfer.[5] 2. Avoid moving or disturbing the flask until crystallization is complete. 3. Consider a preliminary purification step (e.g., column chromatography) or perform a second recrystallization.
Colored Impurities in Crystals
1. Colored impurities are co-crystallizing with the product. 2. The compound itself is degrading.
1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling. 2. Halogenated pyridines can be light-sensitive.[4] Protect the experiment from direct light. Ensure the heating temperature is not excessive.
Crystals Don't Filter Well (Clogged Funnel)
1. Crystals are too fine (powder-like). 2. Premature crystallization in the funnel stem during hot filtration.
1. Aim for larger crystals through slower cooling. 2. For hot filtration, use a stemless funnel and pre-heat it with hot solvent or a heat lamp to prevent clogging.[10]
Crystallization Method Selection
Choosing the right crystallization method is paramount for success. The primary methods rely on creating a supersaturated solution from which the pure compound will crystallize.[2][11]
Anti-Solvent Crystallization: Used when a good single solvent for cooling crystallization cannot be found. The compound is dissolved in a "good" solvent in which it is highly soluble. A "bad" or "anti-solvent," in which the compound is poorly soluble, is then slowly added to induce precipitation.[11][14][15] This technique is excellent for controlling crystal size.[11]
Slurry Crystallization: This involves suspending the crude solid in a solvent where it has very slight solubility. With stirring over time, the impure solid will slowly dissolve and re-precipitate as a more stable, purer crystalline form, while impurities remain in the solution. This can be effective for removing trapped impurities.[18]
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate crystallization method for 2-Bromo-6-fluoropyridin-4-ol.
Caption: Decision workflow for selecting a crystallization method.
Experimental Protocol: Cooling Recrystallization
This protocol provides a detailed, step-by-step methodology for the purification of 2-Bromo-6-fluoropyridin-4-ol using the cooling crystallization method.
Stemless funnel and fluted filter paper (for hot filtration, if needed)
Büchner funnel, filter flask, and vacuum source
Glass stirring rod
Ice bath
Drying oven or vacuum desiccator
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent, just enough to create a slurry. Heat the mixture gently on a hotplate with stirring until it begins to boil.[10] Continue adding small portions of hot solvent until all the solid has just dissolved, creating a saturated solution. Causality: Using the minimum amount of solvent ensures the solution will become supersaturated upon cooling, maximizing yield.
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated stemless funnel over a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[10]
Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass or loose stopper and allow it to cool slowly and undisturbed to room temperature.[4][5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4] Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Ensure the crystals are packed down firmly to remove as much of the mother liquor (the remaining solvent) as possible.
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent.[4] This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Causality: Using cold solvent minimizes the redissolving of your purified product.
Drying: Transfer the crystals to a watch glass or drying dish. Dry the purified crystals under vacuum or in a low-temperature oven until a constant weight is achieved.
References
Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. (n.d.). Benchchem.
Crystallisation in pharmaceutical processes. (n.d.). BIA.
CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.
2-BROMO-6-FLUOROPYRIDINE Use and Manufacturing. (n.d.). ECHEMI.
Technical Support Center: Optimizing Microwave Synthesis of 2-Bromo-6-fluoropyridin-4-ol Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 2-Bromo-6-fluoropyridin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the microwave-assisted synthesis of 2-Bromo-6-fluoropyridin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging microwave technology to accelerate the synthesis of these valuable heterocyclic scaffolds. Here, we address common challenges and frequently asked questions, grounding our advice in the fundamental principles of microwave chemistry to empower you to troubleshoot and optimize your reactions effectively.
The Power of Microwave Chemistry: A Primer
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional conductive heating, including dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] These benefits stem from a unique heating mechanism. Unlike an oil bath, which heats the vessel from the outside in, microwaves directly energize the molecules within the reaction mixture.[4] This rapid, uniform, and efficient energy transfer is primarily governed by two mechanisms: Dipolar Polarization and Ionic Conduction.[2][5][6]
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, which translates into rapid and uniform heating throughout the bulk of the material.[5][7]
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which generate heat. As the temperature increases, energy transfer becomes even more efficient.[2]
Understanding these principles is the first step toward mastering microwave synthesis.
Caption: Fundamental mechanisms of microwave-assisted heating.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Part 1: Reaction Optimization & Setup
Q1: How do I convert a conventional heating protocol to a microwave-assisted method?
A: A general rule of thumb is that for every 10°C increase in reaction temperature, the reaction rate approximately doubles.[7] Since microwave reactors can safely superheat solvents in sealed vessels far above their atmospheric boiling points, you can achieve significant rate accelerations.
Starting Point: Begin by setting the microwave reaction temperature to be 20-40°C higher than the reflux temperature used in your conventional method.
Time Reduction: Drastically reduce the reaction time. A reaction that takes 8-12 hours under conventional reflux might be complete in 10-30 minutes in the microwave.[3][8]
Example Translation: A conventional reaction refluxed in acetonitrile (b.p. ~82°C) for 20 hours could be a good candidate for a microwave reaction at 120°C for 20 minutes as an initial test.[4]
Q2: My reaction isn't reaching the target temperature or is heating very slowly. What's wrong?
A: This almost always points to poor microwave coupling. The ability of your reaction mixture to absorb microwave energy is the critical factor.
Solvent Choice: The most common culprit is a non-polar or weakly polar solvent (e.g., Toluene, Dioxane, Hexane). These solvents do not have a strong dipole moment and therefore do not interact effectively with the microwave's electric field.[2] Switch to a more polar solvent with a high loss tangent (a measure of a material's ability to convert electromagnetic energy into heat). See the table below for guidance.
Add a Susceptor: If you must use a non-polar solvent for chemical reasons, you can add a small amount of a highly microwave-absorbent, inert material. A few crystals of silicon carbide or a small amount of an ionic liquid can act as a "susceptor," absorbing microwave energy and transferring it to the bulk mixture via conduction.
Reagent Polarity: Remember that reagents themselves can contribute to heating. If your reagents are highly polar or ionic, they may provide sufficient coupling even in a less polar solvent.
Table 1: Solvent Properties for Microwave Synthesis
Solvent
Boiling Point (°C)
Dielectric Constant (ε)
Loss Tangent (tan δ)
Microwave Absorption
Ethanol
78
24.3
0.941
High
DMSO
189
47.0
0.825
High
DMF
153
36.7
0.161
Medium
Acetonitrile
82
37.5
0.062
Medium
Water
100
80.4
0.123
Medium
Toluene
111
2.38
0.040
Low / Transparent
Dioxane
101
2.21
0.050
Low / Transparent
Data compiled from various sources on microwave chemistry.
Q3: My reaction yield is low. How can I improve it?
A: Low yield is a multifaceted problem. Systematically investigate the following parameters.
Incomplete Conversion: The reaction may not have gone to completion. Monitor the reaction using TLC or LC-MS. If starting material remains, you can:
Increase Temperature: Raise the setpoint temperature in 10-20°C increments.
Increase Time: Double the hold time at the target temperature. Microwave synthesis is so fast that extending a reaction from 10 to 20 minutes is a trivial investment for troubleshooting.[9]
Product Decomposition: Excessive heat can degrade your starting materials, reagents, or the desired product. This is often indicated by the reaction mixture turning dark or the formation of multiple unidentifiable spots on a TLC plate.
Decrease Temperature: Lower the setpoint temperature. The "sweet spot" for microwave synthesis is often a temperature that provides a high reaction rate without initiating degradation pathways.
Reagent Stoichiometry & Concentration: Ensure accurate measurement of all reagents. In some cases, particularly for bimolecular reactions, increasing the concentration (i.e., using less solvent) can improve yields.
Part 2: Side Reactions, Purity, and Safety
Q4: I'm observing significant side product formation. What are the likely culprits for pyridinol syntheses?
A: For halogenated pyridines, several side reactions are common.
Dehalogenation: Particularly at high temperatures and in the presence of a base or a nucleophilic solvent, the bromo- or fluoro-substituents can be replaced. If you suspect this, try running the reaction at a lower temperature.
Polymerization/Tarrying: Pyridine derivatives can be susceptible to polymerization, especially under harsh acidic or thermal conditions. This manifests as a dark, insoluble tar. This is a clear sign of excessive temperature. Reduce the temperature or reaction time immediately.
Hydrolysis: If water is present, either as a solvent or a contaminant, it can lead to hydrolysis of precursors or intermediates. Ensure you are using dry solvents and reagents if the reaction chemistry is water-sensitive.
Q5: What are the most critical safety precautions for this type of synthesis?
A: Safety is paramount. While modern microwave reactors have numerous built-in safety features, user vigilance is essential.[10]
Pressure Monitoring: Always use a sealed vessel designed for microwave synthesis. These vessels are built to withstand high pressures. Modern reactors monitor pressure in real-time and will adjust or cut power if a user-set limit is exceeded. Unexpectedly rapid pressure increases can signal a runaway reaction or gas evolution.
Material Safety Data Sheets (MSDS/SDS): Before starting, review the SDS for all reagents. Pay close attention to Section 10 (Stability and Reactivity) to identify any potentially explosive or highly reactive functional groups (e.g., azides, nitro groups) that are unsafe for thermal heating.[11]
Vessel Integrity: Never use a vessel with any chips or cracks. Inspect seals and caps before every run to ensure they are in good condition.
Domestic Microwaves:NEVER use a domestic kitchen microwave for chemical synthesis. They lack the temperature and pressure controls, safety interlocks, and solvent-resistant construction required for laboratory work, posing a severe risk of explosion and chemical exposure.[8]
A Validated Starting Protocol: Synthesis of a 2-Bromo-6-fluoropyridin-4-ol Derivative
This protocol provides a robust starting point for your optimization experiments. It outlines a generic cyclization reaction.
Caption: Standard experimental workflow for microwave-assisted synthesis.
Step-by-Step Methodology:
Reagent Charging: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add your starting materials (e.g., an appropriate precursor, 1.0 mmol), a suitable base or catalyst (e.g., Cs₂CO₃, 2.0 mmol), and a polar, high-boiling solvent (e.g., DMSO, 3 mL).
Vessel Sealing: Place the cap on the vial and crimp it securely using the manufacturer's specified tool to ensure a proper seal.
Microwave Programming: Place the vial into the microwave reactor cavity. Program the instrument with the following parameters:
Temperature: 150 °C
Ramp Time: 2 minutes
Hold Time: 20 minutes
Power: Dynamic (the instrument will modulate power to follow the temperature profile) with a 300 W maximum.
Stirring: High
Irradiation: Start the program. The instrument will monitor temperature and pressure in real-time.
Cooling: Upon completion, the vessel will be cooled via compressed air until the internal temperature is below 50°C.
Work-up: Carefully uncap the vial in a fume hood. Quench the reaction mixture by pouring it into water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 2-Bromo-6-fluoropyridin-4-ol derivative.
Analysis: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
This protocol serves as a foundation. From here, you can systematically adjust temperature, time, solvents, and reagents to achieve optimal results for your specific derivative.
References
Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC. (n.d.).
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). Royal Society of Chemistry.
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2021). MDPI.
Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. (2018). Asian Journal of Organic & Medicinal Chemistry.
Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC. (n.d.).
Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cycliz
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI.
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2023). MDPI.
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Academica.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2023).
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry.
A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Organic Chemistry Portal.
Teaching Microwave Chemistry. (2018). YouTube.
Theory of Microwave Heating for Organic Synthesis. (n.d.).
Safety Considerations for Microwave Synthesis. (n.d.).
A Comparative Guide to the Structural Analysis of 2-Bromo-6-fluoropyridin-4-ol: An In-Silico and Analog-Based Approach
For the attention of: Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry and materials science, the architectural nuances of small molecules at the atomic level ar...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and materials science, the architectural nuances of small molecules at the atomic level are of paramount importance. The precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This guide focuses on 2-Bromo-6-fluoropyridin-4-ol, a substituted pyridinol of interest.
A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the single-crystal X-ray structure of 2-Bromo-6-fluoropyridin-4-ol has not yet been reported. Consequently, this guide will take a two-pronged approach. Firstly, it will serve as a detailed methodological framework, outlining the necessary steps to determine the crystal structure of 2-Bromo-6-fluoropyridin-4-ol, from synthesis to crystallographic refinement. Secondly, it will provide a comparative analysis of the anticipated structural features of 2-Bromo-6-fluoropyridin-4-ol against the known, experimentally determined crystal structure of a close analog, 2-Bromo-6-hydrazinylpyridine. This will offer valuable insights into how subtle changes in functional groups can influence supramolecular assembly in the solid state.
Part 1: A Practical Workflow for the Crystal Structure Determination of 2-Bromo-6-fluoropyridin-4-ol
The journey from a powdered compound to a fully refined crystal structure is a meticulous process that demands both theoretical understanding and practical precision. The following sections detail a robust, self-validating workflow for achieving this for 2-Bromo-6-fluoropyridin-4-ol.
Synthesis and Purification
A plausible synthetic route to 2-Bromo-6-fluoropyridin-4-ol would involve the careful manipulation of commercially available precursors. The purity of the final compound is critical, as impurities can inhibit crystallization.
Proposed Synthetic Protocol:
Starting Material: 2,6-Dibromopyridin-4-ol.
Fluorination: A nucleophilic aromatic substitution (SNAr) reaction could be employed to selectively replace one of the bromine atoms with fluorine. This is often achieved using a fluoride salt such as potassium fluoride with a phase-transfer catalyst in a high-boiling point aprotic polar solvent. The regioselectivity would need to be carefully controlled, potentially through temperature and reaction time modulation.
Purification: The crude product should be purified to >99% purity, as confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Column chromatography followed by recrystallization is a standard procedure.
Crystallization: The Art of Crystal Growth
Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is paramount and is typically determined empirically.
Experimental Protocol for Crystallization:
Solvent Screening: Begin with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and water) and their mixtures.
Slow Evaporation: Dissolve a small amount of the purified 2-Bromo-6-fluoropyridin-4-ol in a suitable solvent or solvent mixture at room temperature in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).
The causality behind these techniques lies in creating a state of supersaturation from which the compound can slowly precipitate in an ordered crystalline form rather than as an amorphous solid.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the next step is to analyze them using a diffractometer.
Data Collection and Processing Protocol:
Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the Bragg reflections. This step also involves data reduction and absorption corrections.
The choice of a low temperature for data collection is crucial for obtaining high-resolution data, as it dampens atomic vibrations, leading to sharper diffraction spots.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like bromine).
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process involves adjusting atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
Validation: The final refined structure is validated using metrics such as the R-factor and goodness-of-fit, and by checking for any unresolved electron density. The final structure is typically deposited in a crystallographic database.
This multi-stage process ensures the final model is a chemically sensible and accurate representation of the molecule in the crystalline state.
Caption: Experimental workflow for crystal structure determination.
Part 2: A Comparative Analysis with 2-Bromo-6-hydrazinylpyridine
To contextualize the potential findings for 2-Bromo-6-fluoropyridin-4-ol, we will now examine the known crystal structure of 2-Bromo-6-hydrazinylpyridine. This compound shares the 2-bromo-6-substituted pyridine core, providing a solid basis for comparison.
The crystal structure of 2-Bromo-6-hydrazinylpyridine has been determined and is available in the CCDC under the deposition number 2243041.[1]
Crystallographic Data for 2-Bromo-6-hydrazinylpyridine
The key crystallographic parameters for 2-Bromo-6-hydrazinylpyridine are summarized in the table below.[1]
Parameter
2-Bromo-6-hydrazinylpyridine
Chemical Formula
C₅H₆BrN₃
Molecular Weight
188.04 g/mol
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
3.9606(3)
b (Å)
13.9649(9)
c (Å)
23.0332(14)
V (ų)
1273.95(15)
Z
8
Temperature (K)
150
CCDC Deposition Number
2243041
Analysis of Intermolecular Interactions in 2-Bromo-6-hydrazinylpyridine
The crystal packing of 2-Bromo-6-hydrazinylpyridine is dominated by a network of intermolecular interactions.[1][2][3]
Hydrogen Bonding: The hydrazinyl group (-NHNH₂) is a potent hydrogen bond donor and acceptor. In the crystal structure, N-H···N hydrogen bonds link the molecules into chains.[1][2][3]
Halogen Bonding: A short Br···Br interaction is observed, which is a type of halogen bond that contributes to the stability of the crystal lattice.[1][2][3]
π-π Stacking: The pyridine rings are involved in π-π stacking interactions, further stabilizing the crystal structure.[1][2][3]
The asymmetric unit of 2-Bromo-6-hydrazinylpyridine contains two conformationally non-equivalent molecules.[1][2][3]
Caption: Key intermolecular interactions in 2-Bromo-6-hydrazinylpyridine.
Anticipated Structural Features of 2-Bromo-6-fluoropyridin-4-ol and Comparison
By replacing the hydrazinyl group with a hydroxyl group and a hydrogen atom at position 6 with a fluorine atom, we can anticipate significant changes in the intermolecular interactions and crystal packing.
Hydrogen Bonding: The hydroxyl group of 2-Bromo-6-fluoropyridin-4-ol is a strong hydrogen bond donor and acceptor. It is highly probable that a strong O-H···N or O-H···O hydrogen bonding network would be a dominant feature in its crystal structure, similar to the N-H···N bonds in the comparator. However, the geometry and dimensionality of this network could be quite different.
Halogen Bonding: The bromine atom in 2-Bromo-6-fluoropyridin-4-ol is still available for halogen bonding (Br···N or Br···O). The presence of the electron-withdrawing fluorine atom could enhance the halogen bonding potential of the bromine atom.
Role of Fluorine: The fluorine atom is a weak hydrogen bond acceptor and can participate in C-H···F interactions. Its primary role, however, is likely to be electronic, influencing the charge distribution on the pyridine ring and thereby modulating the strength of other intermolecular interactions.
π-π Stacking: π-π stacking interactions between the pyridine rings are also expected, but their geometry might be altered due to the different electronic nature and steric profile of the substituents.
Comparative Summary:
Interaction Type
2-Bromo-6-hydrazinylpyridine (Observed)
2-Bromo-6-fluoropyridin-4-ol (Anticipated)
Primary H-Bond
N-H···N
O-H···N or O-H···O
Halogen Bond
Br···Br
Br···N or Br···O (potentially stronger)
Other Interactions
π-π stacking
π-π stacking, C-H···F interactions
Key Functional Group
Hydrazinyl (-NHNH₂)
Hydroxyl (-OH) and Fluoro (-F)
Conclusion
While the definitive crystal structure of 2-Bromo-6-fluoropyridin-4-ol remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed workflow for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the crucial structural data for this compound. Furthermore, the comparative analysis with the known structure of 2-Bromo-6-hydrazinylpyridine offers a predictive framework for understanding the key intermolecular forces that are likely to govern the solid-state architecture of 2-Bromo-6-fluoropyridin-4-ol. The interplay of strong hydrogen bonding from the hydroxyl group and halogen bonding from the bromine, modulated by the electronic influence of the fluorine atom, is expected to result in a unique and intricate crystal packing. The experimental determination of this structure will be a valuable addition to the field, enabling a deeper understanding of structure-property relationships in this important class of compounds.
References
Mossine, A. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData, 8(3), x230169. [Link]
Mossine, A. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine. ResearchGate. [Link]
Cambridge Crystallographic Data Centre. (n.d.). CCDC 1958363. Retrieved February 6, 2026, from [Link]
Mossine, A. V., et al. (2023). Full crystallographic data for 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Crystallographic Communications, E79, 269-272. [Link]
Technical Comparison: TLC Visualization Stains for 2-Bromo-6-fluoropyridin-4-ol
Executive Summary Verdict: For the specific detection of 2-Bromo-6-fluoropyridin-4-ol , Ferric Chloride (FeCl₃) is the superior chemical stain for selectivity, confirming the presence of the enolic/phenolic hydroxyl grou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: For the specific detection of 2-Bromo-6-fluoropyridin-4-ol , Ferric Chloride (FeCl₃) is the superior chemical stain for selectivity, confirming the presence of the enolic/phenolic hydroxyl group.[1][2] UV 254 nm remains the primary method for sensitivity and reaction monitoring.
While universal stains like Iodine (
) are effective, they lack the diagnostic specificity required to distinguish the product from non-hydroxylated pyridine byproducts (e.g., 2-bromo-6-fluoropyridine).[1][2] Bromocresol Green (BCG) serves as a valuable secondary confirmation due to the enhanced acidity imparted by the halogenated ring.
Physicochemical Context & Staining Logic
To select the correct stain, one must understand the molecule's behavior on the silica matrix.
The Tautomer Challenge: 4-Hydroxypyridines exist in a tautomeric equilibrium between the pyridinol (aromatic enol) and pyridone (keto) forms.
Halogen Effect: The electron-withdrawing nature of the Bromine (C2) and Fluorine (C6) atoms significantly reduces the electron density of the ring.
Effect 1: It increases the acidity of the hydroxyl proton (lowering pKa), making it more responsive to pH-sensitive stains like BCG compared to non-halogenated phenols.
Effect 2: It deactivates the ring against oxidative stains (like KMnO₄), rendering them slow or ineffective.
Mobile Phase Criticality: Due to the basic nitrogen and acidic hydroxyl, this molecule will streak (tail) significantly on standard Silica Gel 60 plates.
Mechanism: Fluorescence quenching. The conjugated pyridine ring absorbs UV light, appearing as a dark spot against the bright green fluorescent background (
).
Performance:High Sensitivity. The halogenated aromatic system has a strong molar absorptivity.
Limitation: Non-selective. It detects all aromatic impurities and starting materials.
B. Ferric Chloride (FeCl₃) – The Selectivity Winner
Mechanism: Ligand exchange. The
ion coordinates with the enolic oxygen of the pyridinol, forming a colored complex (typically violet/red-brown).
Performance:High Selectivity. It specifically targets the 4-OH group.[1][2] Starting materials lacking the -OH (e.g., 2,6-difluoropyridine derivatives) will not stain, allowing for rapid differentiation of product from precursors.[1]
Observation: Immediate formation of a colored spot (usually violet or off-brown) upon dipping/heating.[1][2][3][4]
C. Bromocresol Green (BCG)
Mechanism: Acid-base indication.[1][2] BCG is blue at pH > 5.4 and yellow at pH < 3.8.[5]
Performance:Conditional Utility. While standard phenols (pKa ~10) are too weak to change BCG's color, the electron-withdrawing F and Br atoms lower the pKa of this specific pyridinol, likely bringing it into the sensitivity range of BCG.
Performance:Poor. The pyridine ring is electron-deficient due to the halogens, making it resistant to oxidation. The spot may appear very slowly or not at all compared to electron-rich impurities.
Decision Workflow & Logic
The following diagram outlines the logical flow for selecting the visualization method based on the stage of your experiment.
Figure 1: Decision matrix for selecting the appropriate visualization method based on analytical goals.
Confirmation of product identity (distinguishes from non-OH impurities).
Bromocresol Green
Moderate
Moderate
Low (Fades)
Confirming acidic character; distinguishing from basic amines.
Iodine ()
High
Low
Low (Reversible)
"Last resort" if UV lamp is unavailable or concentration is very low.
KMnO₄
Low
Low
Moderate
Not recommended (Ring is deactivated).
Detailed Experimental Protocols
Protocol A: Ferric Chloride Stain (The "Specific" Stain)
Best for: Confirming the presence of the phenolic hydroxyl group.
Preparation: Dissolve 1 g of Ferric Chloride (
) in 50 mL of Methanol and 50 mL of Water . (Optional: Add 1 mL of conc. HCl to stabilize).
Application: Dip the TLC plate quickly (do not soak).
Visualization: Blot excess liquid on a paper towel.[7] Heat gently with a heat gun (100°C - 150°C).
Result: The 2-Bromo-6-fluoropyridin-4-ol should appear as a violet, purple, or reddish-brown spot against a yellow/orange background.[1][2][4]
Protocol B: Bromocresol Green Stain (The "Acidity" Stain)
Best for: Distinguishing the acidic pyridinol from basic pyridine byproducts.
Preparation: Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol . Add 0.1 M NaOH dropwise until the solution turns from yellow to blue .
Application: Dip the plate. Do not heat (heat can degrade the indicator).
Result: Acidic spots (like the target molecule) will turn yellow against a blue background .
Note: If the plate is acidic (from an acetic acid mobile phase), the whole plate may turn yellow/green. You must dry the plate thoroughly (blow dryer) to remove acetic acid vapors before dipping.
Protocol C: Iodine Chamber (The "Universal" Backup)
Best for: Detecting trace impurities that are not UV active.
Preparation: Place a few crystals of Iodine (
) and silica gel in a closed glass jar. Allow vapor to saturate.[8]
Application: Place the dried TLC plate in the jar for 30-60 seconds.
Result: Brown/Yellow spots on a light background. Circle immediately with a pencil as the stain fades rapidly.
References
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
Spivey, A. (n.d.). TLC Stains and Recipes. Imperial College London. Retrieved from [Link]
Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison.[1][2] Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 2-Bromo-6-fluoropyridin-4-ol: Personal Protective Equipment and Operational Protocols
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Bromo-6-fluoropyridin-4-ol. As complete toxicological data for this specific compound is not available, this gu...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Bromo-6-fluoropyridin-4-ol. As complete toxicological data for this specific compound is not available, this guide synthesizes information from the Safety Data Sheets (SDS) of close structural analogs, including 2-Bromo-6-fluoropyridine and other brominated pyridines, to establish a conservative and robust safety framework. The procedures outlined are designed to empower researchers, scientists, and drug development professionals to work with confidence and security.
Hazard Assessment: An Evidence-Based Approach
Understanding the hazard profile is the cornerstone of safe chemical handling. 2-Bromo-6-fluoropyridin-4-ol is a halogenated pyridine derivative. Compounds in this class are known for their biological activity and potential toxicity. Based on aggregated GHS data from notifications to the ECHA C&L Inventory for the close analog 2-Bromo-6-fluoropyridine, we can infer a similar hazard profile.[1]
The primary risks are associated with acute toxicity, particularly through skin contact and ingestion, as well as severe irritation to the skin and eyes.[1][2][3] Inhalation may also be harmful and can cause respiratory irritation.[1][3][4] Therefore, all handling procedures must be designed to strictly prevent direct contact and aerosol generation.
Table 1: Hazard Profile and Physical Properties of 2-Bromo-6-fluoropyridin-4-ol and Key Analogs
Property
2-Bromo-6-fluoropyridin-4-ol (Inferred) & Analogs
Source
GHS Hazard Statements
Toxic if swallowed (H301/H302), Toxic/Harmful in contact with skin (H311/H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335)
Personal protective equipment is the final barrier between you and a chemical hazard; the primary method of protection should always be robust engineering controls.
Certified Chemical Fume Hood: All manipulations of 2-Bromo-6-fluoropyridin-4-ol, including weighing, reconstitution, and aliquoting, must be performed inside a properly functioning and certified chemical fume hood.[3][7] This is critical to minimize inhalation exposure and contain any potential spills or aerosol generation. The work area within the hood should be prepared by laying down plastic-backed absorbent pads to contain any spills and simplify cleanup.[5]
Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[7][8] Ensure these are tested regularly and the access path is unobstructed.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE is dictated by the compound's hazard profile. For 2-Bromo-6-fluoropyridin-4-ol, a multi-layered approach is necessary to prevent all routes of exposure.
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles at all times.[8] A face shield should be worn over the goggles when there is a significant risk of splashing, such as when handling larger quantities or during initial solution preparation.[5]
Skin Protection:
Gloves: Due to the compound's acute dermal toxicity, proper glove selection is paramount.[2] While some protocols for pure pyridine suggest butyl rubber, high-quality, disposable nitrile gloves are a common and effective choice for handling halogenated pyridines, particularly in a research setting.[5][7][9] Crucially, gloves should be changed immediately if they become contaminated. For handling the neat (solid) compound, double-gloving is strongly recommended to provide an additional layer of protection.[10] Always wash hands thoroughly with soap and water after removing gloves.[2]
Lab Coat: A fully-buttoned lab coat with long, tight-fitting cuffs is mandatory to protect street clothes and skin from contamination.[5][7]
Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is typically not required.[3][8] However, if there is a potential for aerosol generation outside of a fume hood or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[8]
Operational Workflow: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and protocol outline the critical stages of handling 2-Bromo-6-fluoropyridin-4-ol.